molecular formula C16H22ClN3O B12837320 Cletoquine, (S)- CAS No. 137433-26-2

Cletoquine, (S)-

Cat. No.: B12837320
CAS No.: 137433-26-2
M. Wt: 307.82 g/mol
InChI Key: XFICNUNWUREFDP-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cletoquine is synthesized through the oxidative N-deethylation of hydroxychloroquine. This reaction is typically catalyzed by liver enzymes such as CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The reaction conditions involve the use of these enzymes in a controlled environment to ensure the efficient conversion of hydroxychloroquine to cletoquine.

Industrial Production Methods

Industrial production of cletoquine involves the large-scale synthesis of hydroxychloroquine followed by its enzymatic conversion to cletoquine. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Cletoquine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of cletoquine, as well as substituted derivatives that may have different pharmacological properties .

Scientific Research Applications

Cletoquine has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of antimalarial drugs and their metabolites.

    Biology: Investigated for its antiviral properties, particularly against the chikungunya virus.

    Medicine: Explored for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.

    Industry: Utilized in the development of new antimalarial and antiviral drugs

Mechanism of Action

Cletoquine exerts its effects by inhibiting the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, cletoquine has been shown to interfere with viral replication, making it effective against certain viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cletoquine is unique due to its dual antimalarial and antiviral properties, making it a valuable compound in the treatment of both malaria and viral infections.

Properties

CAS No.

137433-26-2

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]amino]ethanol

InChI

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m0/s1

InChI Key

XFICNUNWUREFDP-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl

Canonical SMILES

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

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